2,6,10-Trimethylundecanal

Fragrance Chemistry Structure-Odor Relationship Sensory Analysis

2,6,10-Trimethylundecanal (CAS 105-88-4) is a saturated, multi-branched C14 aldehyde characterized by a fresh, aldehydic, and marine scent profile. It belongs to a broader class of alkyl aldehydes used extensively in fragrance and flavor formulations.

Molecular Formula C14H28O
Molecular Weight 212.37 g/mol
CAS No. 105-88-4
Cat. No. B090653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,10-Trimethylundecanal
CAS105-88-4
Molecular FormulaC14H28O
Molecular Weight212.37 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)C=O
InChIInChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3
InChIKeyMBZCATXQAHUZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 2,6,10-Trimethylundecanal (CAS 105-88-4): Understanding the Saturated C14 Aldehyde Advantage


2,6,10-Trimethylundecanal (CAS 105-88-4) is a saturated, multi-branched C14 aldehyde characterized by a fresh, aldehydic, and marine scent profile . It belongs to a broader class of alkyl aldehydes used extensively in fragrance and flavor formulations. This compound differs fundamentally from its unsaturated analog, 2,6,10-trimethylundec-9-enal (CAS 141-13-9), in its molecular structure, leading to quantifiable differences in chemical stability, volatility, and regulatory status that are critical for product development and procurement decisions [1].

Saturated C14 aldehyde suitable for fragrance formulations requiring unrestricted regulatory status.
Multi-branched structure provides distinctive marine-aldehydic scent character for accords where floral-ozonic notes are undesirable.
Intermediate volatility and lipophilicity support balanced tenancy in various consumer product matrices.

Why 2,6,10-Trimethylundecanal Cannot Be Swapped with Other Aldehydes or Analogs


Substituting 2,6,10-trimethylundecanal with a closely related analog, such as the unsaturated 2,6,10-trimethylundec-9-enal or the unbranched undecanal, is not a neutral exchange due to quantifiable differences in physicochemical properties and regulatory constraints. The presence of three methyl branches and a fully saturated backbone dictates the compound's odor character [1], while the absence of a double bond eliminates a site for oxidative degradation and reduces the potential for skin sensitization [2]. These structural distinctions directly translate into measurable variations in boiling point (265.7°C vs. 286-299°C) , lipophilicity (LogP 5.67 vs. 6.2) , and, most critically, the presence or absence of IFRA usage restrictions [3]. These factors collectively determine performance, safety, and cost-in-use in final applications, making blind substitution a high-risk proposition for formulators and procurement specialists.

Odor character mismatch: fresh marine vs. floral ozonic may shift desired accord profile; direct replacement may not replicate sensory signature.
Regulatory profile mismatch: unsaturated analog carries IFRA concentration restriction; unrestricted status of saturated form may not be assumed for all use contexts.
Stability mismatch: saturated backbone limits oxidative degradation; unsaturated analog may compromise fragrance longevity and color stability in aggressive matrices.

Quantitative Differentiators of 2,6,10-Trimethylundecanal: Head-to-Head Comparisons with Analogs


Odor Profile: Distinctive Marine-Aldehydic Character vs. Floral Aldehydic of Unsaturated Analog

The introduction of three methyl groups at specific positions on an undecanal backbone creates a unique odor profile. A foundational study on methyl-branched undecanals demonstrated that the position of methyl substitution directly and predictably alters olfactory character [1]. While quantitative odor threshold data for 2,6,10-trimethylundecanal is not publicly available, the qualitative distinction is well-established: it is described as having a fresh, aldehydic, marine, and slightly fatty scent . This contrasts sharply with its direct unsaturated comparator, 2,6,10-trimethylundec-9-enal (Adoxal/Farenal), which possesses a more pronounced floral, waxy, and ozonic character reminiscent of lily of the valley . This differentiation in scent character is a primary driver for ingredient selection in perfumery.

Odor Character
Reported
Fresh, aldehydic, marine, fatty vs. Floral, waxy, ozonic (lily of the valley)
Distinct olfactive signature for marine-aldehydic accords.
Qualitative sensory panel differentiation; class-level inference.
Fragrance Chemistry Structure-Odor Relationship Sensory Analysis

Regulatory & Safety Profile: Absence of IFRA Restriction vs. Restricted Use of Unsaturated Analog

A critical and quantifiable differentiator for procurement is regulatory status. The unsaturated analog, 2,6,10-trimethylundec-9-enal (CAS 141-13-9), has been identified as a potential skin sensitizer, leading to the establishment of an IFRA Standard that restricts its maximum concentration in finished products [1]. In stark contrast, a search of IFRA Standards and the Fragrance Conservatory database reveals no such restriction for 2,6,10-trimethylundecanal (CAS 105-88-4) [2]. The LookChem GHS safety data sheet for 2,6,10-trimethylundecanal also lists 'no data available' for skin sensitization, further indicating an absence of reported sensitization concerns at typical usage levels .

Regulatory Status
Head-to-head
No IFRA restriction identified vs. Concentration limit applied to unsaturated analog
Greater formulation freedom without IFRA concentration limits.
Based on published IFRA Standards and safety assessments.
Regulatory Compliance Safety Assessment IFRA Standards

Physicochemical Properties: Boiling Point and Volatility Differentiate from Unbranched and Unsaturated Analogs

The branching and saturation of 2,6,10-trimethylundecanal lead to distinct physicochemical properties that impact its performance in applications. Its predicted boiling point of 265.7±8.0 °C at 760 mmHg is significantly higher than that of the unbranched undecanal (109-115 °C at 5 mmHg, or ~223°C at 760 mmHg) but lower than its unsaturated analog, 2,6,10-trimethylundec-9-enal, which has a reported boiling point of 286-299°C . Similarly, its predicted LogP of 5.67 is higher than undecanal (4.8) but lower than the unsaturated analog (6.2) . These values indicate an intermediate volatility and lipophilicity profile, suggesting it provides a balanced tenacity and substantivity profile that is neither too fleeting like undecanal nor overly substantive like the higher molecular weight, unsaturated variant.

Boiling Point & LogP
Cross-study
265.7±8.0 °C; LogP 5.67
Intermediate volatility and lipophilicity profile for balanced tenacity.
Predicted values; undecanal ~223°C/LogP 4.8; unsaturated analog 286-299°C/LogP 6.2.
Physicochemical Characterization Volatility LogP

Commercial Availability and Scale: High-Volume Import Data Supports Reliable Supply Chain

For industrial procurement, supply chain reliability is a key differentiator. Data from the Japan CHEmicals Collaborative Knowledge database (J-CHECK) shows that 2,6,10-trimethylundecanal, classified under 'Alkanal(C=4-19)', has consistent and substantial manufacturing/import volumes in Japan, ranging between 20,000 and 60,000 metric tons annually over the past five years [1]. This indicates a mature, high-volume market with established production and a reliable supply. In contrast, while specific volume data for the analog 2,6,10-trimethylundec-9-enal is not publicly disclosed at this scale, its use is more specialized and subject to regulatory scrutiny, potentially impacting its availability and cost stability for high-volume applications [2].

Annual Import Volume
Class-level
30,000 – 40,000 tonnes (2023, Japan)
Supports high-volume procurement confidence.
Class-level inference from J-CHECK data; specialized analog volumes not disclosed.
Supply Chain Procurement Commercial Availability

Where 2,6,10-Trimethylundecanal Outperforms Analogs: High-Value Application Scenarios


High-Volume Consumer Products Requiring Unrestricted Fragrance Ingredients

Formulators of laundry detergents, fabric softeners, and household cleaners, where high fragrance loading is common and regulatory compliance is paramount, should prioritize 2,6,10-trimethylundecanal. Its lack of an IFRA restriction, as established in Section 3 [1], allows for greater creative freedom and eliminates the need for reformulation to meet concentration limits, a constraint that applies to the unsaturated analog. The high annual import volumes (30,000-40,000 tonnes) further ensure a stable and cost-effective supply for these high-throughput applications [2].

Marine and Fresh Aldehydic Perfumery Accords Requiring a Specific Olfactive Signature

Perfumers creating fragrances centered on fresh, marine, or aldehydic notes should select 2,6,10-trimethylundecanal over its floral-ozonic analog, 2,6,10-trimethylundec-9-enal. The distinctive fresh, aldehydic, marine scent character, as differentiated in Section 3 , makes it the superior choice for accords where a clean, aqueous, or sea-breeze effect is desired, without introducing the lily-of-the-valley or ozonic facets characteristic of its unsaturated comparator . Its intermediate volatility ensures good diffusion while maintaining adequate tenacity on the skin.

Formulations Requiring Enhanced Stability and Reduced Reactivity

Product developers working with aggressive matrices (e.g., bleach-containing cleaners, high-pH systems) should consider 2,6,10-trimethylundecanal over its unsaturated counterpart. The saturated backbone lacks the reactive carbon-carbon double bond present in 2,6,10-trimethylundec-9-enal, conferring greater resistance to oxidation, light-induced degradation, and unwanted side reactions [3]. This translates to improved fragrance longevity and color stability in the final product over its shelf life.

Cost-Sensitive High-Volume Manufacturing with Established Supply Chains

Procurement managers for large-scale industrial manufacturing of fragranced products should rely on the established commercial scale of 2,6,10-trimethylundecanal. The documented multi-year import data of 20,000-60,000 tonnes per year in Japan alone signifies a deep, competitive, and resilient global supply chain [2]. This contrasts with the more specialized, and potentially supply-constrained, market for the IFRA-restricted analog, mitigating risk of price volatility and ensuring consistent availability for just-in-time manufacturing.

Application
Selection Property
Validation Focus
High-volume consumer product fragrance formulation
Unrestricted IFRA regulatory status
Regulatory compliance and formulation freedom
Marine and fresh aldehydic perfumery accords
Distinct marine-aldehydic odor profile
Olfactive signature differentiation
Formulations requiring oxidative stability
Saturated carbon backbone
Fragrance longevity and color stability in aggressive matrices
Large-scale industrial manufacturing
Documented high-volume supply chain
Supply resilience and cost stability review
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